3-Bromo-4-ethyl-5-fluoropyridine
Overview
Description
3-Bromo-4-ethyl-5-fluoropyridine is a chemical compound with the molecular formula C7H7BrFN . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . The reactivity of the boron reagent used in this process is determined by the Lewis basicity of the ligand .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods . The compound has a linear formula of C7H7BrFN .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . It can also be involved in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .
Scientific Research Applications
Synthesis and Functionalization
Versatile Synthesis : Research demonstrates the synthesis of various substituted fluoropyridines, highlighting the versatility of compounds like 3-Bromo-4-ethyl-5-fluoropyridine in creating diverse pyridine derivatives. These derivatives are achieved through reactions like Suzuki reactions, demonstrating the compound's utility in organic synthesis (Sutherland & Gallagher, 2003).
Chemoselective Functionalization : Studies on related compounds indicate the potential for chemoselective functionalization, where specific parts of the molecule, such as bromo or fluoro groups, are selectively modified. This property is crucial for creating specific derivatives for various scientific applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis and Imaging
- Radiosynthesis Applications : A study on the radiosynthesis of 2-amino-5-[18F]fluoropyridines, using similar bromo-fluoropyridine compounds, showcases the relevance of such compounds in radiochemical synthesis. This process is important in the development of radiotracers for medical imaging techniques like Positron Emission Tomography (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Chemical Reactivity and Transformations
- Exploring Chemical Reactivity : Research on the reactivity of similar halogenated pyridines, such as 3-fluoropyridine, provides insights into the potential reactivity patterns of this compound. Understanding these reactivity patterns is essential for chemical synthesis and the development of new compounds (Hertog & Hertog, 2010).
Derivative Synthesis and Industrial Applications
- Derivative Creation for Industry : Studies on the creation of structural manifolds from halopyridines highlight the potential of this compound in the synthesis of varied chemical structures. These structures find applications in industrial processes, including the manufacture of pesticides and pharmaceuticals (Schlosser & Bobbio, 2002).
Safety and Hazards
Safety data sheets provide information about the potential hazards of 3-Bromo-4-ethyl-5-fluoropyridine. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with biological targets.
Biochemical Pathways
Fluoropyridines are often used in suzuki–miyaura (sm) coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that they may play a role in modifying biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (20404) and its liquid physical form , could influence its bioavailability.
Result of Action
The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring of fluoropyridines can lead to interesting and unusual physical, chemical, and biological properties .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-ethyl-5-fluoropyridine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-ethyl-5-fluoropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal cellular functions . Threshold effects and the specific dosage ranges for safe and effective use need to be determined through extensive in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can lead to changes in metabolite levels and overall metabolic flux. For instance, it may be metabolized through pathways involving oxidative or reductive reactions, leading to the formation of different metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and potential effects on target tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA or nuclear proteins, thereby influencing gene expression and other nuclear processes .
Properties
IUPAC Name |
3-bromo-4-ethyl-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVGIIITJQCCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743941 | |
Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374655-69-2 | |
Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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